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Introduction

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the primary
cause of cancer-related mortality. This complex process involves the migration and invasion of
cancer cells through the extracellular matrix (ECM). A key player in the cellular machinery that
governs cell shape, movement, and division is the microtubule cytoskeleton. Centrosome
amplification, a numerical increase in the primary microtubule-organizing centers, is a common
feature of many cancers and has been linked to increased cellular invasion.

CCBO02 is a novel small molecule that has emerged as a promising anti-cancer agent. It acts as
a selective inhibitor of the interaction between the centrosomal P4.1-associated protein (CPAP)
and tubulin. This inhibition leads to the activation of extra centrosomes, causing mitotic defects
and ultimately cell death in cancer cells with centrosome amplification. Importantly, studies
have also demonstrated that CCB02 possesses potent anti-migratory and anti-invasive
properties, suggesting its potential to thwart metastasis. This document provides a summary of
the current data on CCB02's effects on cancer cell migration and invasion and detailed
protocols for key experimental assays.

Mechanism of Action
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CCB02's primary mechanism of action is the disruption of the CPAP-tubulin interaction. In
normal cells, this interaction plays a role in regulating the recruitment of pericentriolar material
(PCM) and microtubule nucleation. In cancer cells with an excess of centrosomes, these extra
organelles are typically clustered to ensure a bipolar cell division. By inhibiting the CPAP-
tubulin interaction, CCB02 activates these extra centrosomes, leading to enhanced microtubule
nucleation before mitosis. This prevents the clustering of extra centrosomes, resulting in
multipolar mitosis, a catastrophic event for the cell that leads to cell death.[1][2] This unique
mechanism of action makes CCBO02 patrticularly effective against cancer cells exhibiting
centrosome amplification, a common hallmark of malignancy.

Data Presentation

The following tables summarize the quantitative data on the effects of CCB02 on cancer cell
proliferation and invasion.

Table 1: Anti-proliferative Activity of CCB02 in Cancer Cell Lines

Cell Line Cancer Type IC50 (pM)
H1975-T790M Non-Small Cell Lung Cancer ~1.5
POP10 - ~1.0

PC9 Non-Small Cell Lung Cancer ~2.0
MDA-MB-231 Breast Cancer ~2.5
BT549 Breast Cancer ~0.86

Data extracted from Mariappan et al., The EMBO Journal (2019).[1] The IC50 values represent
the concentration of CCBO02 required to inhibit the proliferation of the cancer cell lines by 50%
after a 72-hour exposure.

Table 2: Anti-invasive Activity of CCB02

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b2594565?utm_src=pdf-body
https://www.benchchem.com/product/b2594565?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2023.12.30.573475v1.full.pdf
https://www.agilent.com/cs/library/applications/an-scratch-wound-healing-cell-migration-invasion-5994-6887en-agilent.pdf
https://www.benchchem.com/product/b2594565?utm_src=pdf-body
https://www.benchchem.com/product/b2594565?utm_src=pdf-body
https://www.benchchem.com/product/b2594565?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2023.12.30.573475v1.full.pdf
https://www.benchchem.com/product/b2594565?utm_src=pdf-body
https://www.benchchem.com/product/b2594565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2594565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

CCBO02
. . Observed
Cell Line Cancer Type Assay Type Concentration
Effect
(uM)
Non-Small Cell 3D-Organotypic Prevention of
H1975-T790M 5 _ ,
Lung Cancer Culture cellular invasion
Non-Small Cell 3D-Organotypic Prevention of
HCC827-GR 5 _ _
Lung Cancer Culture cellular invasion

Data extracted from Mariappan et al., The EMBO Journal (2019).[1]

Signaling Pathway

The signaling pathway initiated by CCB02 culminates in the disruption of normal mitotic
processes in cancer cells with amplified centrosomes. The key steps are outlined below.
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Figure 1. Signaling pathway of CCB02 in cancer cells.

Experimental Protocols
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Detailed methodologies for key experiments to assess the impact of CCB02 on cancer cell
migration and invasion are provided below.

3D-Organotypic Invasion Assay

This protocol is adapted from the methods used to demonstrate the anti-invasive properties of
CCBO02 on non-small cell lung cancer (NSCLC) cells.[1]

Objective: To assess the ability of CCB02 to inhibit cancer cell invasion in a three-dimensional,
tissue-like environment.

Materials:
e H1975-T790M or HCC827-GR NSCLC cells
e Growth factor reduced Matrigel
e Collagen |
o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
e CCBO02 (dissolved in DMSO)
o 8-well chamber slides
o Standard cell culture incubator (37°C, 5% CO2)
e Microscope for imaging
Procedure:
e Preparation of Cell Spheroids:
o Culture H1975-T790M or HCC827-GR cells to 70-80% confluency.

o Trypsinize and resuspend cells in complete medium to a concentration of 2.5 x 104
cells/mL.
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o Generate cell spheroids by hanging drop method (20 pL drops containing 500 cells) or by
seeding in ultra-low attachment plates. Incubate for 48-72 hours to allow spheroid
formation.

e Preparation of 3D Matrix:
o On ice, mix Growth Factor Reduced Matrigel and Collagen | at a 1:1 ratio.

o The final protein concentration of the matrix should be optimized for the specific cell line,
typically around 4-6 mg/mL.

o Embedding Spheroids and Treatment:
o Gently harvest the pre-formed spheroids.
o Resuspend the spheroids in the prepared ice-cold 3D matrix solution.

o Pipette 50 pL of the spheroid-matrix suspension into each well of a pre-chilled 8-well
chamber slide.

o Allow the gel to solidify at 37°C for 30-60 minutes.

o Once solidified, overlay the gel with 200 puL of complete medium containing the desired
concentration of CCB02 (e.g., 5 uM) or vehicle control (DMSO).

e Incubation and Analysis:

o Incubate the cultures for 5-7 days, replacing the medium with fresh CCB02 or vehicle
every 2-3 days.

o Monitor and capture images of the spheroids at regular intervals (e.g., daily) using a
phase-contrast or confocal microscope.

o Invasion is assessed by measuring the area or distance of cells migrating out from the
central spheroid into the surrounding matrix.
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Figure 2. Workflow for the 3D-Organotypic Invasion Assay.

Wound Healing (Scratch) Assay

This protocol provides a general method to assess the effect of CCB02 on the collective
migration of cancer cells.

Objective: To quantitatively measure the effect of CCB02 on the rate of cancer cell migration in
a 2D culture.

Materials:

e Cancer cell line of interest (e.g., MDA-MB-231)

o Complete cell culture medium

e CCBO02 (dissolved in DMSO)

o 6-well or 12-well tissue culture plates

o Sterile 200 pL pipette tips or a cell-scratching tool

» Microscope with a camera and live-cell imaging capabilities (optional)
Procedure:

e Cell Seeding:
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o Seed cells into 6-well or 12-well plates at a density that will form a confluent monolayer
within 24-48 hours.

e Creating the Wound:

o Once the cells are fully confluent, use a sterile 200 pL pipette tip to make a straight scratch
across the center of the cell monolayer.

o Wash the wells gently with PBS to remove any detached cells.
e Treatment:

o Replace the PBS with a fresh complete medium containing the desired concentration of
CCBO02 or vehicle control (DMSO).

e Imaging and Analysis:
o Immediately after adding the treatment, capture the first image of the scratch (Time 0).
o Place the plate in a 37°C incubator.

o Acquire images of the same field of view at regular intervals (e.g., every 6, 12, and 24
hours).

o The rate of wound closure is determined by measuring the change in the area of the cell-
free scratch over time using image analysis software (e.g., ImageJ). The results can be
expressed as the percentage of wound closure relative to the initial scratch area.
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Figure 3. Workflow for the Wound Healing Assay.

Conclusion

CCBO02 represents a promising therapeutic candidate with a novel mechanism of action
targeting a specific vulnerability of cancer cells with centrosome amplification. The available
data strongly indicate that beyond its anti-proliferative effects, CCB02 effectively inhibits cancer
cell invasion. The provided protocols offer a framework for researchers to further investigate
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the anti-migratory and anti-invasive properties of CCBO02 in various cancer models. Further
studies are warranted to fully elucidate the molecular players downstream of the CPAP-tubulin
interaction that mediate the inhibition of cell motility and to explore the therapeutic potential of
CCBO02 in preventing cancer metastasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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